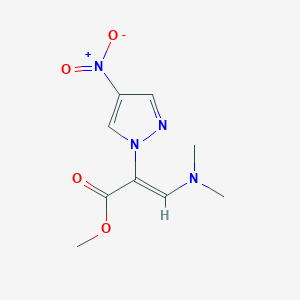

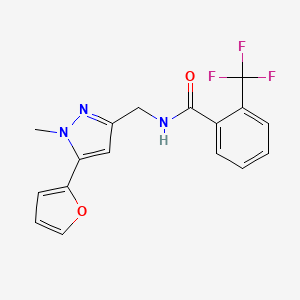

![molecular formula C20H24N2O5S B2542879 N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环-8-基)-2-乙氧基-5-甲基苯磺酰胺 CAS No. 922021-87-2](/img/structure/B2542879.png)

N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环-8-基)-2-乙氧基-5-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of complex sulfonamide derivatives can involve multiple steps, including N-alkylation and intramolecular cyclization reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of intermediates that are precursors to heterocyclic compounds, as seen in the synthesis of pyrrolobenzothiadiazepine precursors . Similarly, the synthesis of benzenesulfonamides with oxadiazole moieties involves the reaction of carboxylic acid hydrazides with carbon disulfide and base, followed by further functionalization . These methods could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the target compound suggests the presence of a tetrahydrobenzo[b][1,4]oxazepine core, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. This core is likely to influence the compound's reactivity and interaction with biological targets. The synthesis of related nitrogenous heterocycles, such as indazole oxides and quinazolines, has been achieved through intramolecular arylation of benzyl sp(3) carbon atoms in benzhydrylamines . These reactions highlight the importance of the electronic nature of substituents and the role of intramolecular cyclization in forming complex heterocyclic structures.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can vary widely depending on their substitution patterns. The presence of azido, nitro, and other functional groups can lead to different reaction pathways, including the formation of nitrene intermediates or intramolecular cyclization reactions . The specific chemical reactions that the target compound might undergo are not detailed in the provided papers, but it can be inferred that its reactivity would be influenced by the electron-withdrawing or electron-donating nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For example, the introduction of the 1,3,4-oxadiazole moiety into benzenesulfonamides has been shown to yield compounds with significant anti-HIV and antifungal activities . Although the specific properties of the target compound are not discussed in the provided papers, similar analyses of substituent effects on physical and chemical properties could be applied to predict its behavior.

科学研究应用

合成与结构研究

合成苯并咪唑系连恶杂环衍生物:合成了一系列苯并咪唑系连恶杂环杂化物,由于其计算出的非线性光学 (NLO) 特性,在非线性光学 (NLO) 应用中显示出潜力。这些化合物(包括苯并咪唑和恶杂环衍生物)使用 X 射线衍射和 DFT 研究进行了分析,揭示了其分子结构和电子性质的见解 (Almansour 等人,2016 年)。

新型合成路线和结构表征:创新合成路线创造了具有详细结构表征的新型恶杂环基化合物,展示了这些框架在化学研究中的灵活性和实用性 (Cox 等人,2004 年)。

光物理和光化学性质

- 光物理和光化学性质研究:对某些恶杂环衍生物的光物理和光化学性质的研究为其在癌症治疗等领域的光动力疗法中的潜在应用提供了宝贵的信息。这些研究探讨了化合物的荧光特性和单线态氧量子产率,这对于了解它们在光照下的行为非常重要 (Pişkin 等人,2020 年)。

抗癌和抗菌特性

- 抗癌和抗菌活性研究:已合成并测试了此化学类别中的一些化合物,以了解其生物活性。对其抗癌和抗菌特性的研究显示出前景,突出了这些化合物在药物化学和治疗应用中的潜力 (Alagarsamy 等人,2006 年)。

属性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-5-26-16-9-6-13(2)10-18(16)28(24,25)22-14-7-8-15-17(11-14)27-12-20(3,4)19(23)21-15/h6-11,22H,5,12H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLVRZQOYIQEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

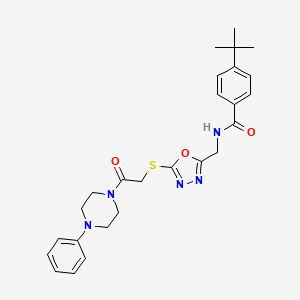

![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)

![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)

![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)

![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)

![2-(2-Fluorophenoxy)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2542809.png)

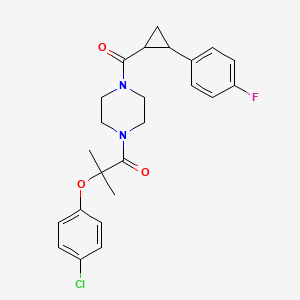

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)

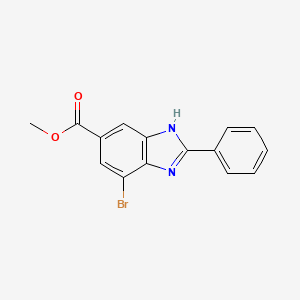

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)